5alpha-Estrane-3alpha,17alpha-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

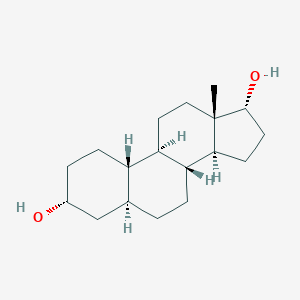

The compound 5alpha-Estrane-3alpha,17alpha-diol is a complex organic molecule with a cyclopenta[a]phenanthrene core structure. This compound is characterized by its multiple chiral centers and hydroxyl groups, making it a significant molecule in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of hydroxyl groups at specific positions. The synthetic route may involve:

Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) under controlled conditions.

Chiral Resolution: Separation of enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a more saturated compound.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of more saturated hydrocarbons.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Hormonal Replacement Therapy

5alpha-Estrane-3alpha,17alpha-diol serves as a precursor to dihydrotestosterone (DHT), which is crucial for androgen replacement therapy. Research indicates that administering this compound can effectively increase DHT levels in humans without the undesirable estrogenic effects associated with other hormones.

Case Study: Hormonal Administration

A patent describes methods for increasing androgen levels using 5alpha-androstanediol and its isomers. The study highlighted that oral dosages ranging from 25 mg to 500 mg can be administered multiple times daily to maintain stable hormone levels . Human trials demonstrated that after intravenous administration of the 3α isomer, significant recovery of DHT was observed in prostate and muscle tissues, indicating effective conversion from the administered compound .

Prostate Cancer Treatment

The compound has been investigated for its role in treating androgen receptor-driven conditions such as prostate cancer. Studies suggest that it may modulate the biological activity of androgen receptors, potentially providing therapeutic benefits against prostate cancer and benign prostatic hyperplasia (BPH) .

Data Table: Efficacy in Prostate Cancer Models

Neuroendocrine Functions

Research has also explored the effects of this compound on neuroendocrine functions, particularly concerning stress response regulation via the hypothalamic-pituitary-adrenal (HPA) axis. Evidence suggests that this compound can influence stress reactivity and hormonal balance through interactions with estrogen receptors .

Case Study: HPA Axis Regulation

A study demonstrated that administration of 3α-diol could effectively reduce stress-induced hormone secretion comparable to DHT. This effect was mediated through estrogen receptor pathways rather than androgen receptors, indicating a unique role for this compound in managing stress responses .

Metabolic Pathways and Synthesis

Understanding the metabolic pathways involving this compound is crucial for harnessing its therapeutic potential. The compound is synthesized from testosterone and other steroid precursors via enzymatic pathways involving 5α-reductase and hydroxysteroid dehydrogenases.

Data Table: Metabolic Pathways

| Precursor | Enzyme Involved | Product |

|---|---|---|

| Testosterone | 5α-reductase | Dihydrotestosterone (DHT) |

| Progesterone | Hydroxysteroid dehydrogenase | 5α-androstane-3α,17β-diol |

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with the target molecules, leading to changes in their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-5,6,7-trihydroxy-2-heptanyl]hexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol .

- (3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol .

Uniqueness

The uniqueness of 5alpha-Estrane-3alpha,17alpha-diol lies in its specific stereochemistry and the presence of hydroxyl groups at the 3 and 17 positions. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

5alpha-Estrane-3alpha,17alpha-diol, also known as 3α-diol, is a steroid hormone that plays a significant role in various biological processes, particularly in the context of androgen and estrogen signaling. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in health and disease.

Chemical Structure and Properties

This compound is classified as a 3-hydroxysteroid , characterized by its unique stereochemistry which influences its interaction with hormone receptors. Its molecular formula is C19H30O2, and it is primarily produced through the metabolism of testosterone and dihydrotestosterone (DHT) in the human body. The compound exhibits selective agonist activity for estrogen receptor beta (ERβ), which is crucial for its biological effects.

The biological activity of this compound is mediated through several mechanisms:

- Estrogen Receptor Interaction :

- Metabolism :

- Neurological Effects :

Hormonal Regulation

This compound has been implicated in various hormonal regulatory processes:

- Androgenic Activity : As a metabolite of DHT, it exhibits androgenic properties that may influence male reproductive health and function.

- Estrogenic Activity : Its action as an ERβ agonist suggests potential therapeutic applications in conditions related to estrogen deficiency or imbalance.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- A study demonstrated that 3α-diol significantly reduces cortisol (CORT) and adrenocorticotropic hormone (ACTH) responses to stress in gonadectomized rats, indicating its role in stress response modulation through ERβ activation .

- Another investigation revealed that 5alpha-androstane-3beta,17beta-diol (another metabolite) activates pathways similar to epidermal growth factor receptors in prostate cancer cells, suggesting implications for cancer biology .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Structural Formula | Unique Characteristics |

|---|---|---|

| 5alpha-Estrane-3beta,17beta-diol | C19H30O2 | Different receptor binding profile; less potent than 3α-diol |

| 5alpha-Androstane-3beta,17beta-diol | C19H30O2 | Major metabolite of testosterone; exhibits androgenic properties |

| 17alpha-Hydroxyethyl-5beta-estrane-3alpha,17beta-diol | C21H32O3 | Ethyl substitution at the 17-alpha position; unique metabolic pathway |

Eigenschaften

IUPAC Name |

(3R,5S,8R,9R,10S,13S,14S,17R)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,17+,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKATSBSLLYTMH-DMKQDBSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@H]2O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.